2,5-Dimethylquinazolin-4(1H)-one
CAS No.: 147006-56-2
Cat. No.: VC21093700
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147006-56-2 |
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Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 2,5-dimethyl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)10(13)12-7(2)11-8/h3-5H,1-2H3,(H,11,12,13) |
Standard InChI Key | ROBRIOBWJIBWRF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C2C(=CC=C1)NC(=NC2=O)C |
SMILES | CC1=C2C(=CC=C1)N=C(NC2=O)C |
Canonical SMILES | CC1=C2C(=CC=C1)NC(=NC2=O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,5-Dimethylquinazolin-4(1H)-one features a quinazoline core structure with a carbonyl group at position 4 and methyl substituents at positions 2 and 5. The basic quinazoline structure consists of a benzene ring fused with a pyrimidine ring, creating a heterocyclic compound. The "4(1H)-one" nomenclature indicates the presence of a carbonyl group at position 4 and a hydrogen atom at position 1, forming a lactam functional group.
While the available literature doesn't specifically address 2,5-Dimethylquinazolin-4(1H)-one, related compounds such as 2,3-dihydroquinazolin-4(1H)-ones provide insights into the general structural characteristics of this class of compounds . For comparison, certain quinazolin-4-one derivatives have shown inhibitory activity against HIF-1α, a transcriptional factor involved in cancer progression .
Based on spectroscopic data for similar quinazolinone compounds, 2,5-Dimethylquinazolin-4(1H)-one would likely exhibit characteristic signals in 1H NMR spectroscopy including a singlet for the methyl group at position 2 (approximately δ 1.6-2.5 ppm), a singlet for the methyl group at position 5 (approximately δ 2.0-2.5 ppm), aromatic protons from the benzene ring (approximately δ 6.5-8.0 ppm), and an NH proton appearing as a broad singlet (approximately δ 8.0-10.0 ppm) . In IR spectroscopy, characteristic absorption bands would likely include a strong C=O stretching vibration around 1650-1670 cm-1 and N-H stretching vibration around 3200-3300 cm-1 .
Physical and Chemical Properties
Based on the properties of similar quinazolin-4(1H)-one derivatives, we can estimate certain physical and chemical properties of 2,5-Dimethylquinazolin-4(1H)-one. The following table presents the estimated properties:
The actual properties would require experimental determination for accurate characterization, as these estimations are based on structurally related compounds rather than direct measurements.
Synthesis Methods
General Synthetic Approaches
Several synthetic approaches for quinazolin-4(1H)-ones can be adapted for the synthesis of 2,5-Dimethylquinazolin-4(1H)-one. Based on the available literature, the following methods are particularly relevant:
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Anthanilamide-based synthesis: A general procedure involves reacting anthanilamide with aldehyde/ketone derivatives in an aqueous medium in the presence of graphene oxide (GO) nanosheets and oxone at room temperature . For 2,5-Dimethylquinazolin-4(1H)-one synthesis, this approach could be modified using appropriately substituted starting materials to introduce methyl groups at positions 2 and 5.
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One-pot sequential reaction: An efficient one-pot sequential reaction for the synthesis of quinazolin-4-one analogues has been reported . This method could potentially be adapted for the synthesis of 2,5-Dimethylquinazolin-4(1H)-one by selecting suitable reagents that would introduce the desired methyl substituents.
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Synthesis from 2-aminobenzoic acid derivatives: Another synthetic strategy involves the reaction of substituted 2-aminobenzoic acids with formamide or related compounds to form quinazolin-4(3H)-ones . A similar approach might be employed for 2,5-Dimethylquinazolin-4(1H)-one synthesis, using 5-methyl-2-aminobenzoic acid as the starting material and an appropriate acetyl derivative to introduce the methyl group at position 2.
Laboratory Procedures
A proposed synthetic route for 2,5-Dimethylquinazolin-4(1H)-one might involve the following procedure, adapted from general methods for similar compounds:
5-Methyl-2-aminobenzoic acid (1 mmol) could be added to an acetaldehyde or acetone derivative (1 mmol) in an aqueous medium (3 ml water) followed by GO nanosheets (25 mg) and oxone (307 mg) at room temperature . The mixture would then be stirred for the required period of time (as monitored by TLC). After completion of the reaction, the crude product could be extracted with ethyl acetate (2 × 3 ml) and purified by column chromatography .
Alternatively, for compounds similar to our target molecule, the crude product could be dissolved in ethanol (3 ml) and filtered, followed by crystallization to obtain the pure compound . This process has been shown to yield high purity products for related quinazolinones.
For characterization of the synthesized 2,5-Dimethylquinazolin-4(1H)-one, the following analytical methods would be appropriate:
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1H NMR spectroscopy at 400 MHz and 13C NMR spectroscopy at 100 MHz using CDCl3 or DMSO-d6 as solvents .
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IR spectroscopy using KBr pellets to identify characteristic functional groups .
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Liquid chromatography-mass spectrometry (LC/MS) for confirmation of the molecular weight ([M+H]+ expected at m/z 175) .
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Melting point determination using standard laboratory equipment.
Biological Activities and Applications
Research Directions
Future research on 2,5-Dimethylquinazolin-4(1H)-one might focus on:
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Synthesis and comprehensive characterization of the compound, establishing reliable and scalable methods for its preparation.
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Evaluation of its biological activities, particularly in cancer cell lines, focusing on HIF-1α inhibition and effects on cell viability.
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Structure-activity relationship studies to optimize potential therapeutic effects, possibly through the introduction of additional substituents or modifications to the basic structure.
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Investigation of its mechanism of action, especially regarding potential effects on the RAS-RAF-MEK signaling pathway, which has been implicated in the anticancer activity of similar compounds .
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Development of more potent and selective analogues based on the 2,5-Dimethylquinazolin-4(1H)-one scaffold.
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